OCT1 Inhibition: Target Compound vs. Furanyl-Pyridine Amide Analog
The target compound inhibits human OCT1 with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) as measured in HEK293 cells expressing the transporter [1]. In contrast, a closely related furan‑pyridine analog, [5‑(pyridin‑3‑yl)furan‑2‑yl]methanamine, shows a Ki of 100 nM on CYP2A6 but lacks documented OCT1 activity [2]. This indicates that the target compound occupies a distinct selectivity space, making it a more relevant tool for OCT1‑related studies.
| Evidence Dimension | In vitro inhibition of human OCT1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 138 µM |
| Comparator Or Baseline | [5‑(Pyridin‑3‑yl)furan‑2‑yl]methanamine – no reported OCT1 activity; CYP2A6 Ki = 100 nM |
| Quantified Difference | >1000‑fold shift in target engagement (OCT1 vs. CYP2A6) |
| Conditions | HEK293 cells transiently expressing human OCT1; ASP⁺ substrate uptake measured by microplate reader |
Why This Matters
For researchers investigating OCT1‑mediated drug‑drug interactions or hepatic uptake, the target compound provides a defined, albeit moderate, inhibitory benchmark that is absent in the comparator analog.
- [1] BindingDB. (n.d.). IC50 = 1.38E+5 nM for monomer 50241341 on human OCT1. Retrieved from https://w.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). Ki = 100 nM for [5‑(pyridin‑3‑yl)furan‑2‑yl]methanamine on CYP2A6. Retrieved from http://ww.bindingdb.org/ View Source
